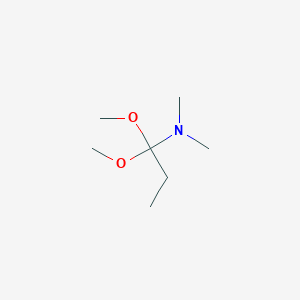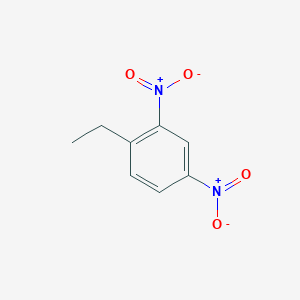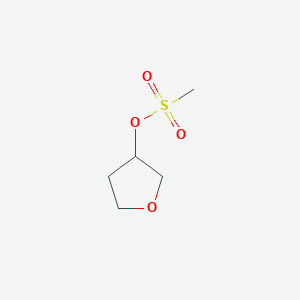![molecular formula C8H15NO2 B186788 1,4-Dioxa-8-azaspiro[4.6]undecane CAS No. 16803-07-9](/img/structure/B186788.png)
1,4-Dioxa-8-azaspiro[4.6]undecane
Vue d'ensemble
Description
1,4-Dioxa-8-azaspiro[4.6]undecane is a heterocyclic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound features a spiro structure, which is characterized by two rings sharing a single atom. The presence of oxygen and nitrogen atoms in the rings makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecane typically involves multi-step reactions. One common method includes the reaction of appropriate amines with halides in the presence of sodium tert-butoxide and toluene under an inert atmosphere . The reaction conditions often require heating to specific temperatures and the use of catalysts such as BINAP and palladium complexes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
1,4-Dioxa-8-azaspiro[4.6]undecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Dioxa-8-azaspiro[4.6]undecane has a wide range of applications in scientific research:
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.6]undecane involves its interaction with molecular targets through its spiro structure. The oxygen and nitrogen atoms in the rings can form hydrogen bonds and other interactions with biological molecules, influencing various pathways . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,4-Dioxa-8-azaspiro[4.6]undecane can be compared with other spiro compounds such as:
1,3-Dioxane: Similar in structure but lacks the nitrogen atom.
1,3-Dithiane: Contains sulfur atoms instead of oxygen.
1,3-Oxathiane: Features both oxygen and sulfur atoms in the rings.
The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms, which provides distinct chemical and biological properties.
Propriétés
IUPAC Name |
1,4-dioxa-9-azaspiro[4.6]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(3-5-9-4-1)10-6-7-11-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZXTZIKSOUPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616893 | |
| Record name | 1,4-Dioxa-8-azaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16803-07-9 | |
| Record name | 1,4-Dioxa-8-azaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile](/img/structure/B186706.png)












